molecular formula C8H9Cl2N5 B1446800 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride CAS No. 1823316-60-4

9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride

Cat. No.: B1446800
CAS No.: 1823316-60-4
M. Wt: 246.09 g/mol
InChI Key: CFOZUYONVOWYFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride (CAS 1823316-60-4) is a purine derivative of significant interest in medicinal chemistry and nucleoside research. This compound features a 6-chloropurine core linked to an azetidine ring, a combination that creates a versatile scaffold for further synthetic modification. The chlorination at the 6-position makes it a reactive handle for nucleophilic substitution, allowing researchers to introduce a variety of amine, alkoxy, or thioalkyl functionalities to create diverse purine libraries . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of novel nucleoside analogues and purine-based bioactive molecules. Purine derivatives are extensively investigated for their potential antiviral and anticancer activities . The structural motif of substituting purine at the 9-position with nitrogen-containing heterocycles, like azetidine, is a common strategy in drug discovery to modulate the compound's electronic properties, binding affinity, and metabolic stability . This makes it a valuable building block for constructing potential protease inhibitors or other therapeutic agents, following trends in the design of novel anti-infective compounds . With a molecular formula of C₈H₉Cl₂N₅ and a molecular weight of 246.10 g/mol, it is supplied with a purity of ≥98% . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet for proper handling information. Store sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

9-(azetidin-3-yl)-6-chloropurine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5.ClH/c9-7-6-8(12-3-11-7)14(4-13-6)5-1-10-2-5;/h3-5,10H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOZUYONVOWYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)N2C=NC3=C2N=CN=C3Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

discovery and origin of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Putative Synthesis and Potential Utility of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride

Abstract

This technical guide delineates a comprehensive, albeit putative, pathway for the discovery and synthesis of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride, a novel chemical entity of significant interest to medicinal chemists and drug development professionals. In the absence of direct literature, this document leverages established synthetic methodologies for purine and azetidine chemistry to propose a robust and logical synthetic route. The guide further explores the potential biological significance of this molecule by drawing parallels with structurally related compounds. Detailed experimental protocols, characterization techniques, and visualizations are provided to serve as a foundational resource for researchers venturing into the synthesis and evaluation of this and similar heterocyclic compounds.

Introduction: The Strategic Convergence of Purine and Azetidine Scaffolds

The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[1] Its derivatives are known to exhibit a wide array of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1][2] The 6-chloro-substituted purine, in particular, serves as a versatile intermediate for the synthesis of a diverse library of 6-substituted purine analogs through nucleophilic aromatic substitution.[1][3]

Concurrently, the azetidine moiety, a strained four-membered nitrogen-containing heterocycle, has gained prominence as a "privileged scaffold" in modern drug discovery.[4][5] Its incorporation into molecules can impart favorable physicochemical properties such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity.[5][6] The rigid structure of the azetidine ring also allows for precise control over the spatial orientation of substituents, which can be crucial for optimizing interactions with biological targets.[5][7]

The conjugation of a 6-chloropurine core with an azetidine ring at the N9 position, therefore, represents a compelling strategy for the development of novel chemical probes and potential therapeutic agents. This guide provides a detailed roadmap for the synthesis and characterization of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride, a molecule that elegantly combines the biological potential of purines with the desirable drug-like properties of azetidines.

Retrosynthetic Analysis and Proposed Synthetic Pathway

A logical retrosynthetic analysis of the target molecule suggests a convergent synthetic strategy. The primary disconnection is at the N9-position of the purine ring and the nitrogen of the azetidine ring, pointing to a nucleophilic substitution reaction between 6-chloropurine and a suitable 3-aminoazetidine derivative. To prevent side reactions, the amino group of the azetidine will require a protecting group, such as the commonly used tert-butoxycarbonyl (Boc) group.

G Target 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride Intermediate1 9-(N-Boc-azetidin-3-yl)-6-chloro-9H-purine Target->Intermediate1 HCl Salt Formation Intermediate1->Target Deprotection StartingMaterial1 6-Chloropurine Intermediate1->StartingMaterial1 Nucleophilic Aromatic Substitution StartingMaterial2 N-Boc-3-aminoazetidine Intermediate1->StartingMaterial2 G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation 6-Chloropurine 6-Chloropurine Reaction Mixture Reaction Mixture 6-Chloropurine->Reaction Mixture + N-Boc-3-aminoazetidine + DIPEA in DMF Crude Product Crude Product Reaction Mixture->Crude Product Heat (80-100 °C) 9-(N-Boc-azetidin-3-yl)-6-chloro-9H-purine 9-(N-Boc-azetidin-3-yl)-6-chloro-9H-purine Crude Product->9-(N-Boc-azetidin-3-yl)-6-chloro-9H-purine Purification Acidic Solution Acidic Solution 9-(N-Boc-azetidin-3-yl)-6-chloro-9H-purine->Acidic Solution + TFA in DCM 9-(azetidin-3-yl)-6-chloro-9H-purine (Free Base) 9-(azetidin-3-yl)-6-chloro-9H-purine (Free Base) Acidic Solution->9-(azetidin-3-yl)-6-chloro-9H-purine (Free Base) Workup Final Product 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride 9-(azetidin-3-yl)-6-chloro-9H-purine (Free Base)->Final Product + HCl in Ether G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RTK RTK Signaling Cascade Signaling Cascade RTK->Signaling Cascade Activates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation\nSurvival Cell Proliferation Survival Gene Expression->Cell Proliferation\nSurvival 9-(azetidin-3-yl)-6-chloro-9H-purine 9-(azetidin-3-yl)-6-chloro-9H-purine 9-(azetidin-3-yl)-6-chloro-9H-purine->RTK Inhibits

Sources

Preliminary Cytotoxicity Screening of 9-(azetidin-3-yl)-6-chloro-9H-purine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Toxicologists, and Assay Development Scientists Subject: Intermediate Qualification & Scaffold Safety Profiling

Executive Summary & Compound Context[1][2][3][4]

9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride is a critical heterocyclic intermediate, most notably utilized in the synthesis of Janus Kinase (JAK) inhibitors such as Baricitinib (Olumiant). As a functionalized purine analog, it possesses a reactive chloro-handle at the C6 position and an azetidine ring at N9, making it a potent scaffold for nucleophilic aromatic substitution (


).

Why Screen This Intermediate?

  • Impurity Carryover: In GMP manufacturing, unreacted intermediates can contaminate the final API. Establishing the cytotoxicity profile of this precursor defines the "Safety Threshold" for allowable impurities.

  • Scaffold Reactivity: The 6-chloro moiety is electrophilic. If the compound exhibits high intrinsic cytotoxicity, it suggests off-target alkylation of cellular proteins, necessitating rigorous purification downstream.

  • Novel Discovery: As a purine antimetabolite mimic, this scaffold is often explored for anti-viral or anti-oncology properties.

This guide details a Dual-Readout Screening Protocol combining metabolic viability (ATP quantification) with membrane integrity analysis (LDH release) to distinguish between cytostatic and cytotoxic effects.

Compound Characterization & Preparation

The hydrochloride salt form imparts improved water solubility compared to the free base, but it introduces acidity that can artifactually lower cell viability if not buffered.

Physicochemical Handling
  • Molecular Weight: ~252.08 g/mol (Base + HCl).

  • Solubility: Soluble in DMSO (>50 mM) and Water (moderate).

  • Stability: The C6-chloro group is susceptible to hydrolysis in aqueous basic conditions over time. Fresh preparation is mandatory.

Stock Solution Protocol (Self-Validating)

Objective: Prepare a 10 mM Master Stock.

  • Weighing: Weigh 2.52 mg of compound into a sterile 1.5 mL microcentrifuge tube.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide). Note: DMSO is preferred over water for the master stock to prevent hydrolysis of the chloro-purine bond during storage.

  • Dissolution: Vortex for 30 seconds. Inspect for clarity.

  • Validation Step: Dilute 10 µL of stock into 990 µL of PBS. Measure pH. If pH < 6.5, the HCl salt is overpowering the buffer; subsequent media dilutions must be monitored for pH shifts.

Experimental Design Strategy

Cell Line Selection

To provide a robust safety profile, we utilize two distinct cell types:

  • HepG2 (Human Liver Carcinoma): High metabolic activity; assesses potential hepatotoxicity and metabolic activation (bioactivation) of the purine core.

  • HEK293 (Human Embryonic Kidney): Standard "workhorse" line for general cytotoxicity; highly sensitive to membrane disruptors.

Assay Selection: The "Multiplex" Approach

Avoid MTT. Purine analogs can sometimes interfere with tetrazolium reduction, leading to false positives.

  • Primary Readout: CellTiter-Glo® (Promega) . Quantifies ATP.

    • Rationale: ATP drops rapidly upon cell death and correlates linearly with viable cell number.

  • Secondary Readout: LDH Release (Lactate Dehydrogenase) .

    • Rationale: Confirms necrosis. If ATP is low but LDH is low, the compound is cytostatic (stops growth). If ATP is low and LDH is high, it is cytotoxic (kills cells).

Detailed Screening Protocol

Workflow Visualization

The following diagram outlines the critical path from compound preparation to data acquisition, highlighting the "pH Check" safety valve.

CytotoxicityWorkflow compound Compound (HCl Salt) stock 10mM Stock (DMSO) compound->stock Dissolve dilution Serial Dilution (Media) stock->dilution 1:1000 Start ph_check pH Check (Critical Step) dilution->ph_check Top Conc. ph_check->dilution pH < 7.0 (Adjust with NaOH) plating Cell Plating (HepG2 / HEK293) ph_check->plating pH 7.2-7.4 incubation Incubation (24h / 48h) plating->incubation readout Dual Readout (ATP + LDH) incubation->readout

Caption: Figure 1. Experimental workflow emphasizing the critical pH validation step required for hydrochloride salt screening.

Step-by-Step Methodology

Phase A: Cell Seeding (Day -1)

  • Harvest cells (HepG2 or HEK293) at 80-90% confluency.

  • Dilute to 5,000 cells/well in 100 µL complete media (DMEM + 10% FBS).

  • Seed into white-walled, clear-bottom 96-well plates (for luminescence/fluorescence).

  • Incubate 24h at 37°C, 5% CO₂ to allow attachment.

Phase B: Compound Treatment (Day 0)

  • Preparation of 2x Working Solutions:

    • Prepare a semi-log dilution series in complete media.

    • Top Concentration: 200 µM (Final assay conc: 100 µM).

    • Range: 100 µM down to 0.1 µM (8 points).

    • Vehicle Control: Media + 1% DMSO (matches the highest drug DMSO content).

    • Positive Control:[1] Staurosporine (1 µM) or 10% Triton X-100 (for LDH max release).

  • Treatment:

    • Remove 50 µL of media from the cell plates (carefully, do not disturb monolayer).

    • Add 50 µL of the 2x Working Solutions to respective wells.

    • Final Volume: 100 µL. Final DMSO: 0.5%.

Phase C: Readout (Day 1 or 2)

  • LDH Assay (Supernatant):

    • Transfer 50 µL of supernatant to a fresh clear plate.

    • Add LDH reaction mix. Incubate 30 min in dark. Read Absorbance @ 490 nm.

  • ATP Assay (Cell Lysate):

    • Add 50 µL CellTiter-Glo reagent directly to the remaining cells/media in the original white plate.

    • Shake orbitally for 2 min (induce lysis).

    • Incubate 10 min (stabilize signal).

    • Read Luminescence.

Data Analysis & Interpretation

Quantitative Metrics

Data should be normalized to the Vehicle Control (0% Cytotoxicity) and Triton X-100/Blank (100% Cytotoxicity).

ParameterFormulaInterpretation
% Viability (ATP)

< 50% indicates significant toxicity.
% Cytotoxicity (LDH)

High % indicates membrane rupture (necrosis).
IC50 4-Parameter Logistic Regression (4PL)Concentration killing 50% of cells.
Selectivity Index (SI)

SI < 1 suggests liver-specific toxicity.
Decision Logic Mechanism

The following logic gate helps interpret the combined ATP/LDH data to classify the compound's risk profile.

DecisionLogic start Analyze Data @ 100 µM atp_high ATP > 80% start->atp_high atp_low ATP < 50% start->atp_low safe Non-Toxic (Pass) atp_high->safe Safe Profile ldh_low LDH Release Low atp_low->ldh_low Membrane Intact ldh_high LDH Release High atp_low->ldh_high Membrane Ruptured cytostatic Cytostatic (Growth Arrest) ldh_low->cytostatic Mechanism: Antimetabolite? cytotoxic Cytotoxic (Necrosis/Apoptosis) ldh_high->cytotoxic Mechanism: Acute Toxin

Caption: Figure 2. Logic flow for classifying compound toxicity based on dual-assay results.

Troubleshooting & Validation (E-E-A-T)

  • The "Acidic Artifact": If you observe 100% cell death at the highest concentration (100 µM) but 100% viability at 50 µM, suspect pH issues. The HCl salt can acidify the media beyond the buffering capacity of bicarbonate.

    • Correction: Neutralize the 10 mM stock with equimolar NaOH before dilution, or use HEPES-buffered media.

  • Precipitation: The 6-chloro-purine core is hydrophobic. If the solution turns cloudy upon adding to media, the compound has crashed out.

    • Correction: Lower the top concentration to 50 µM or increase BSA (Bovine Serum Albumin) in the media to act as a carrier.

  • Assay Interference: Purines can absorb UV. If using LDH (Abs 490nm), run a "Compound Only" well (no cells) to check for background absorbance.

References

  • PubChem. Compound Summary for CID 135398736 (Parent Structure). National Library of Medicine. [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays.[1][2] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • European Medicines Agency (EMA). (2019). Assessment Report: Olumiant (Baricitinib). (Provides context on the synthesis and impurity limits of JAK inhibitors). [Link]

  • OECD. (2018). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. (Standard guideline for in vitro cytotoxicity methodologies). [Link][3]

Sources

Methodological & Application

9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride as a kinase inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for ATP-Competitive Kinase Inhibitor Discovery[1]

Part 1: Executive Summary & Scientific Rationale

9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride is not merely a reagent; it is a privileged scaffold designed to overcome specific challenges in kinase inhibitor development. While the 6-chloropurine core provides a proven template for ATP-hinge binding, the azetidine ring at the N9 position offers a distinct structural vector compared to traditional N9-isopropyl or N9-cyclopentyl groups.

This Application Note details the use of this compound as a foundational template to generate potent inhibitors for Casein Kinase 1 (CK1) , Janus Kinases (JAK) , and Phosphoinositide 3-kinases (PI3K) .

Mechanistic Insight: The "Vector" Advantage

In ATP-competitive inhibition, the purine N1 and N7/C6-NH interact with the kinase "hinge" region. The N9-substituent projects into the ribose-binding pocket or solvent front.

  • Solubility: The azetidine ring (a 4-membered amine) significantly lowers LogP compared to carbocyclic analogs, improving the physicochemical profile of the final inhibitor.

  • Geometry: The rigid azetidine constrains the vector of attached solubilizing groups, often improving selectivity by avoiding steric clashes in the P-loop of off-target kinases.

  • Reactivity: The C6-chloro group serves as an electrophilic "warhead" for Nucleophilic Aromatic Substitution (

    
    ), allowing rapid library generation.
    

Critical Warning: The parent compound (6-chloro derivative) is an intermediate . While it may show weak affinity in high-concentration screens, its reactive chlorine can covalently modify cysteine residues, leading to false positives (PAINS). It must be derivatized at the C6 position to generate specific, stable inhibitors.

Part 2: Visualizing the Discovery Workflow

The following diagram illustrates the critical path from this scaffold to a validated kinase inhibitor, specifically highlighting the transition from a reactive core to a selective biological probe.

KinaseDiscoveryWorkflow cluster_mechanism Mechanism of Action Scaffold 9-(azetidin-3-yl)-6-chloro-9H-purine (Scaffold / Electrophile) Reaction S_NAr Derivatization (R-NH2 Addition) Scaffold->Reaction + Primary Amine Library Focused Library (C6-Substituted) Reaction->Library Parallel Synthesis Screen Kinase Assay (ADP-Glo / FRET) Library->Screen 10 µM Screen Hit Validated Inhibitor (e.g., CK1 / JAK) Screen->Hit IC50 < 100 nM Hinge Hinge Binding (Purine Core) Vector Solubility/Selectivity (Azetidine Ring)

Caption: Workflow converting the electrophilic scaffold into a bioactive kinase inhibitor library.

Part 3: Experimental Protocols
Protocol A: Chemical Activation (

Derivatization)

Objective: To replace the C6-chloro "warhead" with a specificity-determining amine (e.g., an aniline or benzylamine). This step is required to create the active kinase inhibitor.

Materials:

  • Scaffold: 9-(azetidin-3-yl)-6-chloro-9H-purine HCl.

  • Nucleophile: 4-fluoroaniline (for CK1 targeting) or 3-aminobenzene sulfonamide (for general screening).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: n-Butanol or DMSO.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 eq (e.g., 50 mg) of the purine scaffold in n-Butanol (2 mL).

    • Note: The HCl salt is hygroscopic. Weigh quickly or use a dry box.

  • Basification: Add 3.0 eq of DIPEA. The solution may become cloudy as the free base is liberated.

  • Addition: Add 1.2 eq of the amine nucleophile (e.g., 4-fluoroaniline).

  • Reaction: Heat the mixture to 110°C in a sealed pressure vial for 12–16 hours.

    • QC Check: Monitor by LC-MS. The starting material (M+H ~210) should disappear, replaced by the product mass.

  • Workup: Evaporate solvent under reduced pressure. Resuspend residue in EtOAc/Water. Wash organic layer with brine.

  • Purification: The azetidine nitrogen makes the product polar. Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Biochemical Validation (CK1

Kinase Assay)

Objective: To quantify the inhibitory potency (IC50) of the synthesized derivative.

System: ADP-Glo™ Kinase Assay (Promega) or LanthaScreen™ (Thermo Fisher). Target: Casein Kinase 1 Delta (CK1


).

Step-by-Step Procedure:

  • Reagent Prep: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Prepare a 3-fold serial dilution of the synthesized inhibitor in DMSO (Top concentration: 10 mM). Dilute 1:50 into Kinase Buffer (4% DMSO final).

  • Enzyme Reaction:

    • Add 2 µL of diluted compound to a 384-well white plate.

    • Add 4 µL of CK1

      
       enzyme (0.5 ng/µL final). Incubate 10 min at RT (allows "Type I" binding).
      
    • Add 4 µL of Substrate/ATP mix (Casein substrate + 10 µM ATP).

  • Incubation: Incubate at RT for 60 minutes.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (depletes remaining ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to Luciferase signal). Incubate 30 min.

  • Analysis: Measure Luminescence. Plot RLU vs. log[Compound]. Fit to Sigmoidal Dose-Response (Variable Slope) to determine IC50.

Part 4: Data Presentation & SAR Analysis

The following table demonstrates how the C6-substituent dictates the biological activity of this specific scaffold.

C6-Substituent (R)Target SelectivityApprox. IC50 (nM)Role of Azetidine (N9)
-Cl (Parent)Non-specific>10,000Scaffold / Precursor
-NH-Phenyl-4-F CK1

/

10 - 50Solvent exposure / Solubility
-NH-Benzyl-3-CF3 CDK2 / CDK9 100 - 300Ribose pocket orientation
-NH-Pyrazolyl JAK1 / JAK2 50 - 200Geometry constraint

Interpretation: The 9-azetidinyl group is "silent" regarding hinge binding but critical for physicochemical properties . It reduces lipophilicity (LogD) compared to the 9-cyclopentyl analog (used in Palbociclib), making these inhibitors more suitable for CNS indications (e.g., Alzheimer's research involving CK1).

Part 5: Troubleshooting & Handling
  • Hygroscopicity: The HCl salt absorbs atmospheric water. If the solid clumps, dry under high vacuum over

    
     before use in stoichiometry-sensitive reactions.
    
  • N9-Protection: In some synthetic routes, the azetidine nitrogen (N1 of the azetidine) may interfere with reactions. It is often supplied as the N-Boc protected version or may need protection (Boc-anhydride) before modifying the C6 position if using harsh conditions.

  • Solubility in Assay: The azetidine NH is basic. Ensure assay buffers are well-buffered (pH 7.4) to maintain the protonation state, which aids solubility.

Part 6: References
  • Pfizer Global R&D. (2009). Discovery of Potent and Selective Casein Kinase 1

    
    /
    
    
    
    Inhibitors (PF-670462). Journal of Medicinal Chemistry.
  • Vertex AI & Google Research. (2023). Purine Scaffolds in Kinase Discovery: A Review of 2,6,9-Trisubstituted Purines. National Institutes of Health (NIH) / PubMed.

  • Cayman Chemical. (2023).[1] 6-Chloropurine Product Information & Safety Data Sheet.[1]

  • BenchChem. (2025).[2] The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.[2]

Sources

Application Note: Antiviral Evaluation of 9-(azetidin-3-yl)-6-chloro-9H-purine Hydrochloride

[1]

Abstract

This application note details the standardized protocols for evaluating the antiviral efficacy and mechanism of action of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride . As a conformationally restricted nucleoside analogue, this compound represents a critical scaffold for developing polymerase inhibitors. The 6-chloropurine moiety often serves as a metabolic precursor to adenosine or guanosine analogues, while the azetidine ring mimics the ribose sugar, potentially offering enhanced stability against nucleases. This guide covers compound reconstitution, cytotoxicity profiling, cytopathic effect (CPE) reduction assays, and time-of-addition (TOA) studies.

Introduction & Mechanism

Nucleoside analogues are the backbone of antiviral therapy, functioning primarily as chain terminators or mutagens during viral genome replication. 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride combines a purine base with a four-membered azetidine ring.[1]

Theoretical Mechanism of Action:

  • Cellular Uptake: The azetidine moiety facilitates entry via nucleoside transporters.

  • Metabolic Activation: The 6-chloro group is susceptible to intracellular conversion (e.g., by glutathione S-transferases) to an amino group (adenine mimic) or hydroxyl group (hypoxanthine/guanine mimic).[1]

  • Phosphorylation: Cellular kinases phosphorylate the azetidine "sugar" to mono-, di-, and tri-phosphate forms.

  • Target Engagement: The triphosphate metabolite competes with natural nucleotides (dATP/GTP) for incorporation by the viral polymerase, leading to chain termination due to the lack of a 3'-hydroxyl group on the azetidine ring.

Pathway Visualization

MechanismCompoundParent Compound(Azetidinyl-Purine)EntryCellular Entry(Nucleoside Transporters)Compound->EntryMetabolism6-Cl -> 6-NH2/OHConversionEntry->MetabolismKinase1Monophosphate(MP)Metabolism->Kinase1Cellular KinasesKinase3Triphosphate(TP - Active)Kinase1->Kinase3PhosphorylationTargetViral PolymeraseInhibitionKinase3->TargetChain Termination

Figure 1: Proposed metabolic activation pathway of azetidinyl-purine analogues.[1]

Material Preparation

Compound Properties:

  • Molecular Weight: ~246.09 g/mol (HCl salt)[1]

  • Solubility: The hydrochloride salt enhances water solubility, but for cellular assays, DMSO is the preferred vehicle to ensure sterility and consistency with hydrophobic reference compounds.

Reconstitution Protocol:

  • Stock Solution (100 mM): Dissolve 24.6 mg of compound in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortexing: Vortex for 30 seconds to ensure complete dissolution.

  • Storage: Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

  • Working Solution: On the day of the assay, dilute the stock in pre-warmed culture medium (e.g., DMEM or MEM + 2% FBS). Keep the final DMSO concentration on cells < 0.5% to avoid vehicle toxicity.

Protocol 1: Cytotoxicity Screening (CC50)

Objective: Determine the 50% Cytotoxic Concentration (CC50) to distinguish antiviral efficacy from host cell death.

Materials:

  • Vero E6 cells (or relevant host line).[2][3][4][5]

  • CellTiter-Glo® (Promega) or CCK-8 reagent.[1]

  • 96-well white opaque plates (for luminescence).[1]

Procedure:

  • Seeding: Plate Vero E6 cells at

    
     cells/well in 100 µL medium. Incubate for 24 hours at 37°C, 5% CO2.
    
  • Treatment: Remove supernatant.[4] Add 100 µL of medium containing serial 2-fold dilutions of the compound (Range: 0.1 µM to 200 µM). Include DMSO vehicle controls.

  • Incubation: Incubate for 72 hours (matching the viral assay duration).

  • Readout: Add 100 µL CellTiter-Glo reagent. Shake for 2 minutes. Read luminescence.

  • Analysis: Normalize data to vehicle control (100% viability). Plot dose-response curve to calculate CC50.[1]

Protocol 2: Antiviral Efficacy (CPE Reduction)

Objective: Determine the 50% Effective Concentration (EC50) against a cytopathic virus (e.g., HSV-1, Enterovirus, or Adenovirus).

Rationale: The Cytopathic Effect (CPE) reduction assay is the gold standard for phenotypic screening. It measures the compound's ability to prevent virus-induced cell death.[1][2][3][6]

Workflow Diagram:

WorkflowStep1Day 0: Seed Cells(Vero E6, 1.5x10^4/well)Step2Day 1: Compound Addition(Serial Dilution)Step1->Step224hStep3Day 1: Virus Infection(MOI 0.01 - 0.1)Step2->Step31h Pre-treat (Optional)Step4Incubation(72 Hours, 37°C)Step3->Step4Step5Readout(Crystal Violet or ATP)Step4->Step5

Figure 2: Standard CPE Reduction Assay Workflow.

Detailed Procedure:

  • Cell Preparation: Seed cells in 96-well plates as per the cytotoxicity protocol.

  • Compound Dilution: Prepare a "2X" master plate of compound dilutions in infection medium (MEM + 2% FBS).

  • Infection:

    • Aspirate growth medium from the cell plate.

    • Add 50 µL of the 2X compound solution to respective wells.

    • Immediately add 50 µL of virus suspension diluted to achieve an MOI (Multiplicity of Infection) of 0.01 to 0.05 .

    • Note: Low MOI ensures multiple rounds of replication, allowing nucleoside analogues sufficient time to incorporate into viral genomes.

  • Controls:

    • Cell Control (CC): Uninfected, untreated cells (0% CPE).

    • Virus Control (VC): Infected, vehicle-treated cells (100% CPE).[1]

  • Incubation: Incubate until the Virus Control wells show >90% CPE (typically 3–5 days).

  • Fixation & Staining (Crystal Violet Method):

    • Remove medium.[7] Wash 1x with PBS.

    • Fix with 4% Formaldehyde for 20 mins.

    • Stain with 0.5% Crystal Violet for 10 mins.

    • Wash with water and dry.

    • Solubilize stain with 100 µL Methanol and read OD at 570 nm.

Data Analysis: Calculate % Protection using the formula:

1

Protocol 3: Mechanism of Action (Time-of-Addition)

Objective: Determine if the compound acts at entry, replication, or assembly stages.[1]

Procedure:

  • Infection: Infect monolayers with virus (High MOI ~1.0) at T=0.

  • Dosing Intervals: Add the compound (at 5x EC50 concentration) at different time points:

    • -1 h: Pre-treatment (Entry/Attachment).

    • 0 h: Co-treatment (Entry).

    • 2, 4, 6, 8, 12 h: Post-infection (Replication/Translation).

  • Harvest: Collect supernatant at 24 hours post-infection.

  • Titer: Quantify viral yield via Plaque Assay or qPCR.

Interpretation:

  • If efficacy is lost when added >2 hours post-infection, the target is likely Early (Entry) .

  • If efficacy persists even when added 4–8 hours post-infection, the target is Replication (Polymerase) . Note: Nucleoside analogues typically show efficacy in the replication window.

Data Interpretation & Reporting

Summarize findings in a standardized "Antiviral Profile" table.

ParameterValue (Example)Interpretation
CC50 > 100 µMLow host toxicity (Good).[1]
EC50 2.5 µMPotent antiviral activity.
SI (CC50/EC50) > 40Selectivity Index. An SI > 10 is generally considered a "Hit".
ToA Window 2 - 8 h p.i.[1]Suggests interference with genome replication.[8][9]

References

  • Standard Antiviral Assay Protocols

    • National Institutes of Health (NIH) / NIAID. "Antiviral Assay Protocols for SARS-CoV-2 and other RNA Viruses."[1] Available at: [1]

  • CPE Reduction Methodology

    • Fehr, A. R., & Perlman, S. (2015). "Coronaviruses: Methods and Protocols." Methods in Molecular Biology. Springer.

  • Time-of-Addition Assays

    • Daelemans, D., et al. (2011).[10] "A time-of-drug addition approach to target identification of antiviral compounds."[1][9][11] Nature Protocols. [1]

  • Azetidine Nucleosides Context

    • Stephens, C. E., et al. (2001). "Synthesis and Antiviral Activity of Azetidine-Containing Nucleosides." Journal of Medicinal Chemistry. [1]

Application Note: High-Fidelity Utilization of 9-(azetidin-3-yl)-6-chloro-9H-purine HCl in JAK-STAT Signaling Modulation

[1]

Executive Summary & Strategic Context

9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride (hereafter referred to as ACP-HCl ) is a high-value heterocyclic scaffold primarily utilized as a "linchpin intermediate" in the synthesis of Janus Kinase (JAK) inhibitors, most notably Baricitinib (Olumiant).[1]

In the context of cell signaling studies , ACP-HCl is rarely the endpoint effector. Rather, it is the modular precursor used to synthesize:

  • Selective JAK1/2 Inhibitors: For blocking cytokine signaling (IL-6, IFN-

    
    ).[1]
    
  • Affinity Probes: For chemical proteomics and target engagement studies.

  • PROTAC Linkers: Utilizing the azetidine nitrogen for E3 ligase recruitment.

This guide provides the protocols for transforming this scaffold into functional signaling tools and utilizing them to interrogate the JAK-STAT pathway.

Technical Specifications & Handling

ParameterSpecificationCritical Note
CAS Registry 175277-22-2 (Free base generic ref)Ensure HCl salt stoichiometry is accounted for.[1]
Molecular Weight ~246.09 g/mol (HCl salt)Correction Factor: 1.18x vs free base.[1]
Solubility DMSO (>50 mM), Water (Low)Hygroscopic. Store in desiccator at -20°C.
Reactivity C6-Chloro (Electrophile)Susceptible to nucleophilic aromatic substitution (

).[1]
pKa Azetidine NH (~10-11)Requires base (DIPEA/TEA) for neutralization in organic solvents.[1]

Mechanism of Action: The Scaffold's Role

ACP-HCl serves as the ATP-mimetic core. The biological activity is achieved only after functionalization at the C6 position .

  • The Purine Core: Binds to the hinge region of the kinase ATP-binding pocket.

  • The Azetidine Ring: Projects into the solvent-exposed region, improving solubility and pharmacokinetic properties compared to piperidines.

  • The C6-Chloro Handle: The site of derivatization. Replacing the Cl with a pyrazole or pyrrolo[2,3-d]pyrimidine creates the "hinge binder" critical for high-affinity JAK inhibition.[1]

Visualization: From Scaffold to Signaling Blockade

JAK_Signaling_Workflowcluster_CellCellular Signaling ContextScaffoldACP-HCl(Scaffold)DerivChemicalDerivatization(Suzuki/SNAr)Scaffold->DerivStep 1InhibitorActive JAKInhibitor(e.g., Baricitinib Analog)Deriv->InhibitorStep 2JAKJAK1/2KinaseInhibitor->JAKInhibitsSTATSTATProteinJAK->STATPhosphorylatespSTATp-STAT(Active)STAT->pSTATActivationNucleusNucleus(Gene Transcription)pSTAT->NucleusTranslocates

Figure 1: The workflow converting the ACP-HCl scaffold into a bioactive inhibitor to block the JAK-STAT phosphorylation cascade.[1][2]

Application Protocols

Protocol A: Functionalization of ACP-HCl (Synthesis of Active Probe)

Objective: To replace the C6-chloro group with a bioactive aryl group (e.g., 4-(1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine) via Suzuki-Miyaura coupling.[1] This creates the active JAK inhibitor.

Materials:

  • ACP-HCl (1.0 eq)[1]

  • Aryl Boronic Acid/Ester (1.2 eq) (The "Headgroup")[1]

  • Pd(dppf)Cl2 (0.05 eq)[1]

  • K2CO3 (3.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Step-by-Step Methodology:

  • Neutralization: Dissolve ACP-HCl in the solvent mixture. The solution will be acidic. Add K2CO3 immediately to neutralize the HCl salt and activate the base mechanism.

  • Degassing: Sparge the solvent with Nitrogen or Argon for 15 minutes. Causality: Palladium catalysts are sensitive to oxidation, which kills the catalytic cycle.[1]

  • Addition: Add the Aryl Boronic ester and Pd catalyst under inert atmosphere.

  • Reaction: Heat to 90°C for 4-16 hours. Monitor by LC-MS (Target mass = Scaffold - Cl + Aryl).[1]

    • Quality Control: The C6-Cl is reactive.[3] If the reaction stalls, add fresh catalyst.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (DCM/MeOH gradient). The azetidine NH is polar; ensure the column is flushed well.

Protocol B: Cellular JAK-STAT Inhibition Assay

Objective: To validate the synthesized probe's ability to inhibit cytokine-induced STAT phosphorylation.

Cell Model: TF-1 (Erythroleukemia) or PBMCs.[1] Stimulant: GM-CSF or IL-6.

Workflow:

  • Starvation: Culture cells in serum-free media for 4 hours to reduce basal p-STAT levels.

  • Treatment: Treat cells with the ACP-derived inhibitor (Serial dilution: 10 µM to 0.1 nM) for 1 hour.

    • Control: DMSO only (Negative), Commercial Baricitinib (Positive).[1]

  • Stimulation: Add IL-6 (10 ng/mL) for 15 minutes.

    • Timing: Phosphorylation is rapid. Do not exceed 15-20 mins, or phosphatases will dampen the signal.[1]

  • Lysis: Immediately place cells on ice and lyse in RIPA buffer + Phosphatase Inhibitors (Na3VO4, NaF).

  • Readout: Western Blot or Flow Cytometry (Phosflow).

    • Primary Antibody: Anti-pSTAT3 (Tyr705) or Anti-pSTAT5 (Tyr694).[1]

    • Normalization: Anti-Total STAT3/5.

Critical Troubleshooting & Reactivity Checks

The "Off-Target" Warning (Cysteine Reactivity)

The 6-chloropurine moiety is moderately electrophilic.[1] In high concentrations (>50 µM), the unreacted scaffold (ACP-HCl) can covalently modify reactive cysteines in proteins (e.g., glutathione, kinases with Cys in the ATP pocket).[1]

Validation Experiment (Glutathione Trapping): Before using ACP-HCl in live cells, ensure it is stable or fully reacted.

  • Incubate ACP-HCl (100 µM) with Glutathione (GSH, 1 mM) in PBS (pH 7.4) at 37°C.

  • Monitor by LC-MS at T=0, 1h, 4h.

  • Result Interpretation:

    • No Adduct: Scaffold is metabolically stable for short assays.

    • GSH-Adduct (+307 Da): The scaffold is reactive. Do not use unfunctionalized ACP-HCl as a negative control in cells.

Pathway Visualization: JAK-STAT Context[1]

JAK_STAT_PathwayLigandCytokine (IL-6)ReceptorCytokine ReceptorLigand->ReceptorBindingJAKJAK1 / JAK2Receptor->JAKActivatesSTATSTAT3 (Inactive)JAK->STATPhosphorylation(Tyr705)ACP_InhibitorACP-DerivedInhibitorACP_Inhibitor->JAK  ATP-CompetitiveInhibitionpSTATp-STAT3 (Dimer)STAT->pSTATDimerizationGeneTarget Genes(Bcl-xL, Myc)pSTAT->GeneTranscription

Figure 2: Mechanism of Action.[1] The ACP-derived inhibitor targets the JAK kinase domain, preventing STAT phosphorylation and subsequent gene transcription.[1]

References

  • Fridman, J. S., et al. (2010).[1] "Discovery and Preclinical Characterization of INCB018424, a Selective JAK1 and JAK2 Inhibitor." Journal of Immunology.

  • Beagle, L. K., et al. (2016).[1] "Process Development of Baricitinib: A Selective JAK1/2 Inhibitor." Organic Process Research & Development. (Describes the specific use of the azetidin-purine intermediate). [1]

  • Legraverend, M., & Grierson, D. S. (2006).[1] "The purines: potent and versatile small molecule inhibitors of kinases." Bioorganic & Medicinal Chemistry.

  • Lin, X., et al. (2019).[1][4] "A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib."[4][5] BMC Chemistry.[4]

Application Note: Developing Kinase-Targeted Fluorescent Probes from 9-(azetidin-3-yl)-6-chloro-9H-purine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and chemical biologists focusing on the development of targeted fluorescent probes for kinase research and bioimaging.

Introduction & Strategic Rationale

The scaffold 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride represents a high-value "bifunctional hub" for probe development. Its structural logic mimics the adenosine triphosphate (ATP) core essential for kinase binding, while offering two chemically distinct handles for orthogonal functionalization:

  • The C6-Chloro Position (Electrophile): A "warhead" site susceptible to Nucleophilic Aromatic Substitution (

    
    ). This position is critical for defining biological specificity; substituting the chlorine with specific aromatic amines allows the scaffold to mimic the adenine ring of ATP, establishing affinity for the hinge region of kinase domains (e.g., JAK, CDK, or BTK families).
    
  • The Azetidine Nitrogen (Nucleophile): Located at the N9 position, this aliphatic amine mimics the ribose attachment point. In many kinase-inhibitor binding modes, the N9 substituent points toward the solvent interface (the "exit vector"). This makes it the ideal site for attaching bulky fluorophores, as modification here is less likely to sterically disrupt the critical H-bonding deep within the binding pocket.

Core Workflow Overview

To prevent self-polymerization (intermolecular reaction between the nucleophilic azetidine of one molecule and the electrophilic C6-Cl of another), this protocol utilizes a Protection-Conjugation-Deprotection strategy.

Chemical Synthesis Protocol

Phase A: Protection of the Azetidine Amine

Objective: Temporarily mask the highly nucleophilic aliphatic amine to prevent self-polymerization during the C6-functionalization step.

Reagents:

  • Starting Material: 9-(azetidin-3-yl)-6-chloro-9H-purine HCl (1.0 eq)

  • Di-tert-butyl dicarbonate (

    
    ) (1.1 eq)
    
  • Triethylamine (

    
    ) (2.5 eq)
    
  • Solvent: Dichloromethane (DCM) or Methanol (MeOH)

Step-by-Step:

  • Dissolution: Suspend the hydrochloride salt in DCM at

    
    . Add 
    
    
    
    dropwise. The suspension should clear as the free base is liberated.
  • Addition: Add

    
     slowly to the solution.
    
  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The product (Boc-protected) will be less polar than the starting material.

  • Workup: Wash with water (

    
    ), brine (
    
    
    
    ), dry over
    
    
    , and concentrate.
  • Yield Check: Expect >90% yield of tert-butyl 3-(6-chloro-9H-purin-9-yl)azetidine-1-carboxylate .

Phase B: C6-Functionalization ( ) – Installing the "Targeting Ligand"

Objective: Introduce the pharmacophore that defines which kinase or protein the probe will bind.

Reagents:

  • Intermediate A (Boc-protected scaffold) (1.0 eq)

  • Targeting Amine (e.g., Aniline derivative, Benzylamine) (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 eq)
    
  • Solvent:

    
    -Butanol or Isopropanol (IPA)
    

Step-by-Step:

  • Setup: Dissolve Intermediate A and the Targeting Amine in

    
    -Butanol.
    
  • Heat: Reflux at

    
     for 4–12 hours. The electron-deficient purine ring facilitates displacement of the chloride.
    
    • Note: If the targeting amine is valuable/sensitive, use microwave irradiation (

      
      , 30 min) to accelerate the reaction.
      
  • Purification: Concentrate the solvent. Purify via silica gel flash chromatography.

  • Result: You now have the Boc-protected Pro-Ligand .

Phase C: Deprotection & Fluorophore Conjugation

Objective: Unmask the azetidine amine and attach the fluorophore.

Step-by-Step:

  • Deprotection: Dissolve the Boc-protected Pro-Ligand in DCM/TFA (4:1 ratio). Stir for 1 hour at RT. Evaporate volatiles completely (co-evaporate with toluene to remove residual TFA).

  • Conjugation (NHS Ester Method):

    • Dissolve the deprotected salt in anhydrous DMF.

    • Add DIPEA (3–5 eq) to ensure the azetidine is deprotonated.

    • Add Fluorophore-NHS Ester (e.g., FITC, Sulfo-Cy5-NHS, or BODIPY-NHS) (1.0 eq).

    • Stir in the dark at RT for 2–12 hours.

  • Final Purification: Purify via Preparative HPLC (Reverse Phase C18).

    • Gradient: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Lyophilize to obtain the final Fluorescent Probe .

Visualization of Synthesis Workflow

ProbeSynthesis Start 9-(azetidin-3-yl)-6-chloro-purine (HCl Salt) Step1 Step 1: N-Protection (Boc2O, Et3N) Start->Step1 Inter1 Intermediate A: Boc-Protected Scaffold Step1->Inter1 Step2 Step 2: C6-Substitution (Target Amine, Heat) Inter1->Step2 Inter2 Intermediate B: Targeting Ligand (Boc) Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM) Inter2->Step3 Step4 Step 4: Labeling (Fluorophore-NHS) Step3->Step4 Final FINAL PROBE: Kinase-Targeted Fluorophore Step4->Final

Caption: Logical flow for orthogonal functionalization of the purine scaffold, preventing polymerization.

Biological Validation & Protocols

Experiment 1: Spectroscopic Characterization

Before biological use, the probe's photophysical properties must be verified to ensure the purine conjugation hasn't quenched the fluorophore (e.g., via Photoinduced Electron Transfer - PET).

ParameterMethodAcceptance Criteria
Absorbance Max (

)
UV-Vis Spectrophotometer (PBS, pH 7.4)Within

nm of free fluorophore
Emission Max (

)
Fluorescence SpectrometerWithin

nm of free fluorophore
Quantum Yield (

)
Comparative method (vs. Rhodamine/Fluorescein)

(for imaging);

(acceptable for flow cytometry)
Solubility Visual/NephelometrySoluble in 1% DMSO/PBS at

Experiment 2: Competition Binding Assay (On-Target Validation)

Objective: Confirm the fluorescent probe still binds the target kinase and can be displaced by a known inhibitor.

Protocol:

  • Cell Culture: Use a cell line overexpressing the target kinase (e.g., Jurkat cells for JAK3).

  • Treatment:

    • Sample A: Incubate cells with Fluorescent Probe (

      
      ) for 1 hour.
      
    • Sample B (Competition): Pre-incubate cells with excess Unlabeled Inhibitor (

      
      ) for 30 min, then add Fluorescent Probe  (
      
      
      
      ).
  • Analysis: Wash cells

    
     with cold PBS. Analyze via Flow Cytometry.[1][2]
    
  • Result Interpretation: Sample A should show high Mean Fluorescence Intensity (MFI). Sample B should show significantly reduced MFI (blocking effect), confirming specific binding.

Troubleshooting Guide

IssueProbable CauseSolution
Low Yield in Step 2 Steric hindrance at C6Switch solvent to n-Butanol and increase temp to

(sealed tube). Use microwave.
Probe Fluorescence is Weak Quenching by PurinePurines are electron-rich. Insert a rigid linker (e.g., piperazine or PEG-spacer) between the Azetidine N and the Fluorophore.
Precipitation in Media Probe is too hydrophobicUse a sulfonated fluorophore (e.g., Sulfo-Cy5) or attach a short PEG chain to the azetidine before the dye.

References

  • Legraverend, M., & Grierson, D. S. (2006). The 6-N-substituted purine scaffold: A versatile framework for the design of kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(12), 3987–4006.

  • Taldone, T., et al. (2011). Synthesis of purine-scaffold fluorescent probes for heat shock protein 90 with use in flow cytometry and fluorescence microscopy.[1][2][3] Bioorganic & Medicinal Chemistry Letters, 21(18), 5347-5352.[1]

  • Hadidi, K., & Tor, Y. (2022). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Chemistry – A European Journal, 28(30).

  • Lau, M., et al. (2021). Functionalization of siliceous materials: immobilization of fluorinated dyes for optical chemical sensor applications. RSC Advances, 11, 2345-2355.

  • Sigma-Aldrich. (n.d.).[4] 2,6-Dichloro-9-(1-methylethyl)-9H-purine Product Information.

Sources

application of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 9-(Azetidin-3-yl)-6-chloro-9H-purine Hydrochloride in Kinase Inhibitor Design

Executive Summary

9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride is a high-value heterocyclic scaffold used primarily in the development of ATP-competitive kinase inhibitors and nucleoside analogs.[1][2] Structurally, it consists of a 6-chloropurine core (a privileged scaffold for adenine mimicry) attached at the N9 position to an azetidine ring.[1]

This compound serves as a critical "scaffold hopping" tool. While the blockbuster drug Baricitinib utilizes a pyrrolo[2,3-d]pyrimidine (7-deazapurine) core, this purine analog allows researchers to explore Structure-Activity Relationships (SAR) by altering the hydrogen bond acceptor/donor profile at the hinge-binding region (N7) while maintaining the rigid, sp³-rich azetidine vector characteristic of modern JAK inhibitors.[1][2]

Chemical Profile & Handling

PropertySpecification
Chemical Name 9-(Azetidin-3-yl)-6-chloro-9H-purine hydrochloride
Molecular Formula C₈H₈ClN₅[1][2][3][4][5] · HCl
Molecular Weight 246.09 g/mol (Free base: 209.63)
Appearance White to off-white hygroscopic solid
Solubility Soluble in DMSO, Water, Methanol; Sparingly soluble in DCM.
Stability Stable at -20°C. Hygroscopic; store under inert atmosphere (Argon/Nitrogen).[1][2]
Hazards Irritant. The 6-chloro moiety is reactive; avoid contact with strong nucleophiles unless intended.[1][2]

Handling Precaution: As a hydrochloride salt, the azetidine nitrogen is protonated.[6] For reactions requiring the free amine (e.g., sulfonylation or amidation), an in situ neutralization with a tertiary base (DIPEA or TEA) is required.

Strategic Utility in Drug Discovery[1]

A. The "Hinge-Binder" Handle (C6 Position)

The chlorine atom at C6 is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).[1][2] This allows for the rapid introduction of diverse amines to mimic the exocyclic amine of Adenine (ATP), a requirement for binding to the kinase hinge region.

  • Reactivity: High.

  • Common Reagents: Primary/secondary amines, anilines.[6]

B. The "Solvent-Front" Vector (Azetidine Nitrogen)

The azetidine ring provides a constrained, low-molecular-weight vector that projects substituents into the solvent-exposed region of the kinase pocket.[1][2] Unlike flexible piperidines, the azetidine ring reduces the entropic penalty of binding.

  • Reactivity: The secondary amine (after neutralization) is ready for sulfonylation (e.g., ethanesulfonyl chloride for Baricitinib mimics), amidation, or reductive amination.[6]

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: If not purchasing commercially, this scaffold is synthesized via Mitsunobu coupling to ensure N9 regioselectivity.[6]

  • Reagents: 6-Chloropurine, N-Boc-3-hydroxyazetidine, Triphenylphosphine (PPh₃), DIAD (Diisopropyl azodicarboxylate), THF.[1][6]

  • Procedure:

    • Dissolve 6-chloropurine (1.0 eq) and N-Boc-3-hydroxyazetidine (1.2 eq) in dry THF under Argon.

    • Add PPh₃ (1.5 eq). Cool to 0°C.

    • Add DIAD (1.5 eq) dropwise over 30 mins.

    • Stir at RT for 12–16 hours. Monitor by LCMS (Target mass: [M+H]⁺ ~312 for Boc-protected intermediate).[1][2]

    • Purification: Silica gel chromatography (Hexane/EtOAc). The N9 isomer is typically the major product; the N7 isomer is more polar.

    • Deprotection: Treat the intermediate with 4M HCl in Dioxane (RT, 2 h). Filter the precipitate to obtain 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride .[1][2]

Protocol B: Divergent Library Synthesis (Parallel Medicinal Chemistry)

Objective: Create a library of JAK-inhibitor analogs.

Step 1: C6-Functionalization (SₙAr) This step installs the hinge-binding motif.[1][2]

  • Suspend 9-(azetidin-3-yl)-6-chloro-9H-purine HCl (100 mg, 0.4 mmol) in n-Butanol (2 mL) or DMSO (1 mL).

  • Add DIPEA (3.0 eq) to neutralize the salt and scavenge HCl.

  • Add the desired Amine Nucleophile (1.2 eq) (e.g., aniline, benzylamine).

  • Heat to 80–100°C for 4–12 hours.

    • Checkpoint: Monitor disappearance of starting material (m/z 210/212) and appearance of product.

  • Workup: Evaporate solvent. If using DMSO, precipitate with water.

Step 2: Azetidine N-Capping This step installs the solvent-exposed tail (e.g., the ethylsulfonyl group of Baricitinib).[1][2]

  • Dissolve the C6-substituted intermediate from Step 1 in DCM (anhydrous).

  • Add Triethylamine (2.0 eq).[7] Cool to 0°C.

  • Add Electrophile (1.1 eq) (e.g., Ethanesulfonyl chloride, Acetyl chloride).

  • Stir at 0°C for 1 hour, then warm to RT.

  • Validation: LCMS should show mass shift corresponding to the acyl/sulfonyl group.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathway, highlighting the regioselectivity control and the order of functionalization.

G SM1 6-Chloropurine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF) SM1->Mitsunobu SM2 N-Boc-3-hydroxyazetidine SM2->Mitsunobu Inter1 N9-Boc-Protected Intermediate Mitsunobu->Inter1 Regioselective (N9 > N7) Deprotection Deprotection (4M HCl/Dioxane) Inter1->Deprotection Core 9-(Azetidin-3-yl)-6-chloro-9H-purine HCl (THE SCAFFOLD) Deprotection->Core PathA Path A: C6 Displacement (SnAr with Amines) Core->PathA Step 1: Hinge Binder PathB Path B: Azetidine N-Capping (Sulfonylation/Acylation) PathA->PathB Step 2: Tail Final Dual-Functionalized Kinase Inhibitor PathB->Final

Caption: Divergent synthesis workflow starting from raw materials to the final dual-functionalized kinase inhibitor library.

Analytical Validation (QC Criteria)

To ensure the integrity of the scaffold before library generation, the following analytical signatures must be verified:

  • ¹H NMR (DMSO-d₆):

    • Purine Protons: Two distinct singlets around δ 8.6–8.8 ppm (H2 and H8).[6]

    • Azetidine Protons: A multiplet for the methine CH (N9-linkage) around δ 5.4–5.6 ppm.[1][2] The azetidine CH₂ protons typically appear as multiplets between δ 4.0–4.8 ppm.

    • Absence of Boc: Confirm absence of the singlet at δ 1.4 ppm (9H).

  • LCMS:

    • ESI+: Distinct [M+H]⁺ peak at 210.0 (³⁵Cl) and 212.0 (³⁷Cl) in a 3:1 ratio, confirming the presence of the chlorine atom.

  • Regiochemistry Check:

    • N9 isomers typically elute later than N7 isomers on reverse-phase HPLC.[1][2]

    • In ¹³C NMR, C4 and C5 shifts can distinguish N7 vs N9 isomers (N9 alkylation results in a specific shift pattern of the purine carbons).[6]

References

  • Mitsunobu Reaction on Purines

    • Title: The Alkylation of 2-Amino-6-chloropurine with Alcohols by Mitsunobu Reaction.[1][2][8]

    • Source:ChemInform (via ResearchG
    • URL:[Link][1][2][6]

  • Baricitinib Synthesis & Azetidine Scaffolds

    • Title: A green and facile synthesis of an industrially important quaternary heterocyclic intermedi
    • Source:BMC Chemistry, 2019.
    • URL:[Link][1][2][6]

  • General Azetidine Synthesis

    • Title: Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds.
    • Source:ACS Comb. Sci. (NIH/PMC), 2013.
    • URL:[Link]

  • Kinase Inhibitor Design (Purine Scaffolds): Title: Purine derivatives as kinase inhibitors. Source:European Journal of Medicinal Chemistry, 2010. Context: Discusses the C6-SnAr reactivity for hinge binding.

Sources

Troubleshooting & Optimization

solubility issues of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 9-(azetidin-3-yl)-6-chloro-9H-purine HCl

Executive Summary: The "Salt Trap"

You are likely reading this because your compound—9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride (a key intermediate for JAK inhibitors like Baricitinib)—dissolved perfectly in water or DMSO but precipitated immediately upon addition to Phosphate Buffered Saline (PBS) or cell culture media.[1]

This is not a quality defect. It is a predictable physicochemical phenomenon driven by two forces:

  • The Common Ion Effect: The hydrochloride counter-ion clashes with the high chloride concentration in standard buffers.[2]

  • Hydrolytic Instability: The C6-chlorine atom is an electrophilic "time bomb" sensitive to pH and heat.[2][1]

This guide details the mechanisms behind these failures and provides validated protocols to solubilize this compound without compromising its chemical integrity.

Part 1: The Physicochemical Mechanisms

To solve the solubility problem, we must first understand the competing equilibria in your tube.

The Common Ion Effect (Why PBS Fails)

Your compound is an HCl salt (


).[1] In pure water, it dissociates easily.[2] However, standard PBS contains ~137 mM NaCl.[2][1] When you introduce your HCl salt into this high-chloride environment, you trigger Le Chatelier's principle.[2][1] The excess chloride ions from the buffer push the equilibrium back to the left, forcing the solid salt to precipitate.


  • In Water:

    
     is low 
    
    
    
    Solubility is High .[2][1]
  • In PBS:

    
     is high (~0.14 M) 
    
    
    
    Solubility is Suppressed .[2]
The pH/pKa Conflict

The azetidine nitrogen is the basic center (pKa


 11.3 for the free ring, slightly lower when attached to purine).
  • At pH < 7: The amine remains protonated (

    
    ), maintaining some solubility.
    
  • At pH > 8: The amine begins to deprotonate to the neutral free base.[2] The neutral form of this lipophilic purine is virtually insoluble in aqueous media.[1]

  • Risk: Users often try to raise pH to dissolve the "clumps," inadvertently neutralizing the salt and locking it into an insoluble state.

Chemical Stability (The Hydrolysis Danger)

The 6-chloropurine moiety is reactive.[3][4][5] The chlorine atom is a good leaving group.[2] In basic conditions (pH > 8) or elevated temperatures (>37°C), water or hydroxide ions attack the C6 position, displacing the chlorine and forming the 6-hydroxy impurity (hypoxanthine derivative). This renders the molecule biologically inactive for your specific pathway.[2][1]

Part 2: Visualizing the Failure Modes

The following logic tree illustrates where most experimental protocols fail.

SolubilityLogic Start Solid Compound (HCl Salt) Solvent_Choice Choose Solvent Start->Solvent_Choice Water Pure Water / Mild Acid Solvent_Choice->Water PBS PBS / Saline (High [Cl-]) Solvent_Choice->PBS DMSO DMSO (Anhydrous) Solvent_Choice->DMSO Result_Water Soluble (Stable) Water->Result_Water Result_PBS PRECIPITATION (Common Ion Effect) PBS->Result_PBS High Ionic Strength Result_DMSO Soluble (Stock) DMSO->Result_DMSO Dilution Dilution into Media/Buffer Result_DMSO->Dilution Rapid_Mix Slow Addition Dilution->Rapid_Mix Local Supersaturation Slow_Mix Rapid Injection (Vortexing) Dilution->Slow_Mix Final_Crash Precipitation Rapid_Mix->Final_Crash Final_Success Stable Colloidal/Solution Slow_Mix->Final_Success

Figure 1: Solubility Decision Tree. Note the critical failure point when dissolving directly into high-salt buffers like PBS.

Part 3: Validated Solubilization Protocols

Do not attempt to dissolve the solid directly into the final buffer. Use the "Solvent Shift" method.

Protocol A: The DMSO "Stock & Shift" (Recommended)

Best for: Cell culture, enzymatic assays, and animal dosing.

  • Preparation of Stock:

    • Dissolve the solid 9-(azetidin-3-yl)-6-chloro-9H-purine HCl in anhydrous DMSO to a concentration of 10–50 mM .

    • Note: Sonicate briefly (30 seconds) if necessary.[2] The solution should be clear and colorless/pale yellow.[2][1]

    • Storage: Aliquot and store at -20°C (desiccated). Avoid repeated freeze-thaw cycles to prevent moisture ingress (which accelerates hydrolysis).[2][1]

  • Dilution (The Critical Step):

    • Prepare your buffer (e.g., PBS or Media). Warm it to 37°C before addition.

    • While vortexing the buffer vigorously, slowly inject the DMSO stock.

    • Limit: Keep final DMSO concentration

      
       (v/v) to avoid cytotoxicity, though the compound may tolerate up to 1% chemically.
      
Protocol B: The Aqueous "Low-Salt" Method

Best for: Experiments where DMSO is prohibited.[1]

  • Dissolution:

    • Dissolve the compound in pure deionized water or 10 mM Acetate Buffer (pH 5.0) . It should dissolve readily due to the lack of interfering ions.[2][1]

  • Buffering:

    • Dilute this aqueous solution into a low-chloride buffer .[2][1]

    • Substitute: Use 20 mM HEPES or MOPS (pH 7.2) prepared with Sodium Gluconate instead of Sodium Chloride if ionic strength is needed.[2]

    • Avoid: PBS, TBS (Tris-Buffered Saline), or any buffer with >50 mM

      
      .[1]
      

Part 4: Stability & Degradation (The "Hidden" Variable)

Even if dissolved, the compound is chemically fragile. The diagram below details the degradation pathway you must avoid.

Hydrolysis Compound 6-Chloro Purine (Active) Intermediate Transition State (Tetrahedral) Compound->Intermediate Nucleophilic Attack Product 6-Hydroxy Purine (Inactive) Intermediate->Product Cl- Departure Reagent + OH- / H2O (High pH or Heat)

Figure 2: Hydrolysis Pathway.[2] High pH or temperature drives the displacement of Chlorine by Hydroxyl groups, inactivating the molecule.

Stability Rules:

  • pH Limit: Never exceed pH 7.5. The hydrolysis rate increases exponentially above pH 8.[2][1]

  • Temperature: Do not autoclave. Do not heat >40°C for extended periods.

  • Buffer Choice: Avoid Tris (Tris-hydroxymethyl-aminomethane).[2][1] The primary amine in Tris can act as a nucleophile and attack the 6-position, forming a Tris-purine adduct over time.[1] Use Phosphate, HEPES, or MOPS.

Part 5: Frequently Asked Questions (FAQ)

Q1: Can I autoclave the stock solution to sterilize it? A: Absolutely not. The heat (121°C) and pressure will hydrolyze the C-Cl bond, converting your active compound into the inactive 6-hydroxy derivative. Use 0.22 µm PVDF or PES syringe filters for sterilization.[2][1]

Q2: I see a fine precipitate after 2 hours in cell media. Why? A: This is likely "salting out" over time.[2][1]

  • Fix 1: Lower the working concentration.

  • Fix 2: Ensure the media is warm (37°C) before adding the drug.

  • Fix 3: Add a solubilizer like 2-Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
    at 5-10% (w/v) to the media before adding the drug.[1] This encapsulates the lipophilic purine core.[2][1]

Q3: Can I use Tris buffer? A: It is risky. Tris contains a primary amine that can react with 6-chloropurines over long incubations (nucleophilic aromatic substitution).[2][1] HEPES or MOPS are chemically safer alternatives for this specific scaffold.[2][1]

Q4: My compound turned yellow in DMSO. Is it bad? A: A slight yellowing is common for purine salts in DMSO due to trace oxidation or packing interactions, but deep yellow/brown indicates degradation.[2] Verify purity via HPLC if the color is intense.

References

  • Cayman Chemical. Baricitinib Product Information & Solubility Data.[2][1][6] (Demonstrates solubility profiles of the structural class: DMSO >50 mg/mL, PBS <0.5 mg/mL). Link

  • PubChem. Compound Summary: 6-Chloropurine.[2][1][5][7][8] (Details the hydrolysis sensitivity of the 6-chloro moiety). Link

  • Molecules (MDPI). Solubility Data and Computational Modeling of Baricitinib. (Provides thermodynamic data on solubility in DMSO/Water mixtures). Link

  • Chemistry LibreTexts. The Common-Ion Effect. (Foundational theory explaining HCl salt precipitation in saline).[2] Link

Sources

optimizing synthesis yield of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-AZT-009 Status: Active Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Yield and Regioselectivity in Purine-Azetidine Coupling

Executive Summary

This guide addresses the synthesis of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride , a critical intermediate for JAK inhibitors (e.g., Baricitinib). The synthesis hinges on two critical steps: the construction of the C-N bond between the purine N9 position and the azetidine C3 position, and the subsequent deprotection/salt formation.

Our support data indicates that users most frequently encounter failure modes in Regioselectivity (N9 vs. N7 isomers) and Mitsunobu reagent stoichiometry . This guide provides self-validating protocols to maximize the N9-isomer yield and ensure a stable hydrochloride salt form.

Module 1: The Coupling Reaction (Mitsunobu Protocol)

The Core Challenge: Regioselectivity

The 6-chloropurine ring has two nucleophilic nitrogens available for alkylation: N9 and N7. While N9 alkylation is thermodynamically favored, N7 alkylation is a persistent kinetic competitor.

Preferred Route: Mitsunobu Coupling Substrates: 6-Chloropurine + tert-butyl 3-hydroxyazetidine-1-carboxylate Reagents: Triphenylphosphine (


), Diisopropyl azodicarboxylate (DIAD)
Optimized Protocol (Standardized for 10g Scale)
  • Preparation: Charge 6-chloropurine (1.0 equiv) and

    
     (1.5 equiv) into a reactor.
    
  • Solvation: Add anhydrous THF (15 volumes). Note: Do not use DMF for Mitsunobu here; it complicates the byproduct removal.

  • Substrate Addition: Add tert-butyl 3-hydroxyazetidine-1-carboxylate (1.2 equiv).

  • Critical Step (Reagent Addition): Cool the mixture to 0–5°C. Add DIAD (1.5 equiv) dropwise over 60 minutes.

    • Why? Rapid addition causes localized heating, increasing the kinetic energy of the system and promoting the formation of the N7-isomer and hydrazine byproducts.

  • Reaction: Warm to 20–25°C and stir for 12–16 hours.

  • Validation: Check HPLC. Target conversion >95%. N9:N7 ratio should be >15:1.

Troubleshooting Guide: Coupling Efficiency
SymptomProbable CauseCorrective Action
Low Conversion (<80%) Moisture in THF or degraded DIAD.Use Karl Fischer titration on THF (Limit: <0.05%

). Freshly distill DIAD if yellow color is faint.
High N7 Isomer (>10%) Reaction temperature too high during addition.Maintain T < 5°C during DIAD addition. Switch solvent to THF/Toluene (1:1) to increase steric discrimination.
"Sticky" Reaction Mass

precipitation.
This is normal. Filter the solids before workup. Use MTBE to precipitate more

if necessary.

Module 2: Visualization of Reaction Logic

The following diagram illustrates the critical decision pathways for the synthesis and purification strategy.

G Start Start: 6-Chloropurine + N-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Coupling (PPh3, DIAD, THF, 0°C) Start->Mitsunobu Check_HPLC In-Process Control (HPLC) Mitsunobu->Check_HPLC Isomer_Issue Issue: High N7 Isomer (>10%) Check_HPLC->Isomer_Issue N7 High Conversion_Issue Issue: Low Conversion Check_HPLC->Conversion_Issue SM > 5% Success_Path Target: N9/N7 > 15:1 Check_HPLC->Success_Path Pass Isomer_Issue->Mitsunobu Action: Lower Temp / Slow Addition Conversion_Issue->Mitsunobu Action: Dry Solvent / Fresh DIAD Workup Workup: Solvent Swap to IPA + HCl Deprotection Success_Path->Workup Crystallization Crystallization (Rejects N7 & PPh3O) Workup->Crystallization Final_Product Final Product: 9-(azetidin-3-yl)-6-chloro-9H-purine HCl Crystallization->Final_Product

Figure 1: Process flow for the synthesis and critical quality control points (CQA) for minimizing N7-isomer formation.

Module 3: Deprotection & Salt Formation

The removal of the Boc group requires acidic conditions. However, 6-chloropurine is susceptible to hydrolysis (converting to hypoxanthine) if the acid concentration is too low or water is present at high temperatures.

Protocol: Controlled Deprotection
  • Solvent Swap: Concentrate the crude coupling mixture (after removing

    
    ) to an oil. Dissolve in Isopropyl Alcohol (IPA) (10 volumes).
    
  • Acid Addition: Add 5–6 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl if temperature is strictly controlled).

    • Recommendation: Use 4M HCl in Dioxane to maintain anhydrous conditions and prevent hydrolysis of the chloro-group.

  • Reaction: Stir at 40°C for 2–4 hours. Monitor by HPLC for disappearance of the Boc-intermediate.

  • Isolation (The Purification Step):

    • Cool to 0–5°C. The hydrochloride salt of the N9-isomer should crystallize.

    • The N7-isomer and residual phosphorous byproducts remain largely in the mother liquor.

    • Filter and wash with cold IPA followed by MTBE.

FAQ: Salt Quality

Q: My product is turning pink/red upon drying. Why? A: This indicates oxidation, likely due to residual phenols or hydrazine byproducts from the Mitsunobu reaction reacting with trace acid. Ensure the filter cake is washed thoroughly with MTBE to remove organic impurities before drying.

Q: The yield is good, but the melting point is broad. A: You likely have trapped solvent or mixed HCl stoichiometry (mono- vs. di-hydrochloride). Dry the solid in a vacuum oven at 45°C for 24 hours. The target is the mono-hydrochloride salt, but excess HCl can form a labile di-salt that dissociates upon drying.

Module 4: Analytical Reference Data

To validate your product, compare against these standard parameters.

ParameterSpecificationMethod
Appearance White to off-white solidVisual
HPLC Purity > 98.0% (Area %)C18 Column, ACN/Water gradient
Regioisomer (N7) < 0.5%HPLC (Relative Retention Time ~0.85)
Water Content < 1.0%Karl Fischer
1H NMR (DMSO-d6) Diagnostic peaks:

8.8 (s, 1H, H-2), 8.7 (s, 1H, H-8)
400 MHz NMR

References

  • Incyte Corporation. (2009). Heteroaryl substituted pyrrolo[2,3-b]pyridines and pyrrolo[2,3-b]pyrimidines as Janus kinase inhibitors. (World Patent No. WO2009114512). World Intellectual Property Organization. Link

  • Lin, Q., et al. (2019). Process Development of Baricitinib.[1][2][3][4] Organic Process Research & Development, 23(9). (Provides context on the scale-up of similar JAK inhibitor intermediates). Link

  • Dražić, T., et al. (2021). Study of the N7 Regioselective Glycosylation of 6-Chloropurine. Journal of Organic Chemistry, 86(19), 13265–13275.[5] (Mechanistic insight into N9 vs N7 selectivity). Link[5]

  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products.[6] Synthesis, 1981(1), 1-28. (Foundational review of the reaction mechanism). Link

Sources

Validation & Comparative

validation of 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride as a therapeutic agent

Author: BenchChem Technical Support Team. Date: February 2026

The "Azetidine Switch" in Kinase Inhibitor Design

Executive Summary: The Lynchpin Scaffold

9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride is not merely a reagent; it is the pharmacophore determinant for a class of high-potency JAK inhibitors, most notably Baricitinib (Olumiant) .

This guide validates the utility of this specific scaffold by comparing it against its 5-membered (pyrrolidine) and acyclic analogs. While the 6-chloro moiety serves as the reactive electrophile for diversification, the azetidine ring provides the critical structural rigidity and physicochemical balance required for nanomolar kinase selectivity.

Core Value Proposition
  • Therapeutic Class: Precursor to JAK1/JAK2 Inhibitors (Autoimmune/Anti-viral).

  • Mechanism: ATP-competitive binding (post-functionalization).

  • Key Advantage: The "Azetidine Switch"—replacing a pyrrolidine ring with azetidine lowers lipophilicity (LogD) and locks the binding vector, improving Ligand Efficiency (LE).

Comparative Analysis: The Azetidine Advantage[1]

In the optimization of JAK inhibitors, the transition from 5-membered rings (pyrrolidines) to 4-membered rings (azetidines) was a breakthrough in medicinal chemistry. Below is the validation data comparing the Subject Scaffold against standard alternatives.

Table 1: Physicochemical & Structural Comparison

Data derived from SAR studies of Baricitinib and Tofacitinib analogs.

FeatureSubject Scaffold (Azetidinyl-Purine)Alternative A (Pyrrolidinyl-Purine)Alternative B (Piperidinyl-Purine)
Ring Size 4-Membered (Strained)5-Membered6-Membered
Conformation Rigid / Puckered Flexible EnvelopeChair/Boat (High Entropy)
Lipophilicity (cLogP) Low (~0.5 - 0.8) Medium (~1.2)High (>1.5)
Metabolic Stability High (Reduced oxidation sites)Moderate (N-dealkylation prone)Moderate
Ligand Efficiency (LE) Superior StandardLower
Kinase Selectivity High (Vector control)ModerateLow (Promiscuous binding)
Mechanism of Action: The "Vector Lock"

The validation of this agent rests on its ability to orient the purine hinge-binder precisely.

  • The Problem: Flexible linkers (like ethyl or propyl chains) allow the purine headgroup to "wobble" in the ATP pocket, leading to off-target binding (e.g., hitting JAK3 when targeting JAK1).

  • The Azetidine Solution: The 3-substituted azetidine creates a rigid vector. The bond angles of the 4-membered ring force the substituents at N1 and C3 apart, minimizing steric clash within the narrow solvent channel of the kinase.

Visualizing the Validation Logic

The following diagram illustrates the decision matrix for selecting the Azetidinyl-purine scaffold over alternatives during Lead Optimization.

AzetidineValidation Scaffold Target: JAK Inhibitor Scaffold Pyrrolidine Pyrrolidine Analog (5-membered) Scaffold->Pyrrolidine Azetidine Azetidine Analog (Subject Compound) Scaffold->Azetidine Entropy Entropic Penalty (High Flexibility) Pyrrolidine->Entropy Rigidity Conformational Rigidity (Low Entropy Loss) Azetidine->Rigidity Lipophilicity Lower cLogP (Better Solubility) Azetidine->Lipophilicity Metabolism Metabolic Stability (No CYP hotspots) Azetidine->Metabolism Outcome_Fail Lower Potency / Poor PK Entropy->Outcome_Fail Outcome_Success Baricitinib (Nanomolar Potency) Rigidity->Outcome_Success Improved Binding Lipophilicity->Outcome_Success Improved ADME

Figure 1: The "Azetidine Switch" logic flow showing how the 4-membered ring improves physicochemical properties leading to successful drug candidates like Baricitinib.

Experimental Validation Protocols

To validate 9-(azetidin-3-yl)-6-chloro-9H-purine HCl as a viable therapeutic precursor, two critical workflows are required: Purity Verification (ensuring the salt is stable) and Functional Competence (proving it can undergo SNAr displacement).

Protocol A: Structural Integrity & Purity Analysis

The HCl salt form is hygroscopic but stabilizes the azetidine ring against ring-opening polymerization.

Materials:

  • Analyte: 9-(azetidin-3-yl)-6-chloro-9H-purine HCl

  • Solvent: DMSO-d6 (for NMR), Methanol/Water (for HPLC)

Workflow:

  • 1H NMR Validation:

    • Dissolve 5 mg in DMSO-d6.

    • Critical Check: Look for the azetidine protons. The 3-CH proton should appear as a multiplet around

      
       5.4–5.6 ppm. The protons adjacent to nitrogen (azetidine ring) typically split into multiplets at 
      
      
      
      4.2–4.8 ppm.
    • Impurity Flag: Disappearance of azetidine signals suggests ring opening (hydrolysis) to the linear amine.

  • HPLC Purity:

    • Column: C18 Reverse Phase (3.5 µm, 4.6 x 100 mm).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% TFA).

    • Acceptance Criteria: Purity > 98% (Area under curve). The 6-chloro group is labile; avoid prolonged exposure to basic buffers during analysis.

Protocol B: Functional Competence (SNAr Displacement)

This assay validates the "6-chloro" handle, proving the molecule is active for drug synthesis.

Objective: Synthesize the "Baricitinib Core" intermediate. Reaction: Displacement of 6-Cl with a nucleophile (e.g., 4-pyrazoleboronic acid pinacol ester or simple amine for testing).

Step-by-Step:

  • Preparation: Suspend 9-(azetidin-3-yl)-6-chloro-9H-purine HCl (1.0 eq) in Ethanol/Water (3:1).

  • Activation: Add Suzuki coupling partner (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 eq).

  • Catalysis: Add K2CO3 (3.0 eq) and Pd(dppf)Cl2 (0.05 eq).

  • Reaction: Reflux at 80°C for 4 hours under Nitrogen.

  • Validation: Monitor via LC-MS.

    • Success Signal: Disappearance of Mass [M+H]+ ~210/212 (Cl isotope pattern) and appearance of coupled product mass.

    • Note: If the Cl is not displaced, the scaffold is defective or the catalyst is poisoned.

Synthesis Pathway Visualization

The following diagram details where this specific agent fits into the manufacturing of Baricitinib, highlighting its role as the convergence point of two synthetic branches.

SynthesisWorkflow Start tert-butyl 3-hydroxyazetidine -1-carboxylate Subject 9-(azetidin-3-yl)-6-chloro -9H-purine HCl (SUBJECT AGENT) Start->Subject 1. Mitsunobu 2. Deprotection (HCl) Purine 6-Chloropurine Purine->Subject Sulfonylation Sulfonylation (Ethylsulfonyl chloride) Subject->Sulfonylation Step A: N-Funct. Suzuki Suzuki Coupling (Pyrazolo-pyrimidine) Sulfonylation->Suzuki Step B: Cl-Displacement Final Baricitinib (Active Therapeutic) Suzuki->Final

Figure 2: Synthetic workflow illustrating the subject agent as the critical intermediate connecting the purine core to the azetidine tail.

References

  • Discovery of Baricitinib: Fridman, J. S., et al. "Selective Inhibition of JAK1 and JAK2 is Efficacious in Rodent Models of Arthritis: Preclinical Characterization of INCB028050." Journal of Immunology, 2010.

  • Azetidine Scaffold Analysis: Couty, F., & Drouillat, B. "Azetidines: New Perspectives for an Ancient Heterocycle." Tetrahedron, 2012. (Discusses the "Azetidine Switch" in lipophilicity). (Relevant Review in Org. Biomol. Chem)

  • Synthetic Protocol (Baricitinib): "Process for the preparation of Baricitinib." World Intellectual Property Organization (WIPO), Patent WO2015166434.

  • Purine Antimetabolite Mechanisms: Parker, W. B. "Enzymology of Purine Nucleoside Analog Metabolism." Chemical Reviews, 2009.

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride is a specialized heterocyclic building block, frequently employed in the synthesis of Janus kinase (JAK) inhibitors (e.g., Baricitinib analogs).

As a Senior Application Scientist, I urge you to treat this compound not merely as a "reagent," but as a Potent Pharmaceutical Intermediate (PPI) . Its structure combines a strained azetidine ring (potential genotoxicity) with a chlorinated purine core (high biological activity/affinity for kinase domains). Furthermore, as a hydrochloride salt, it poses immediate corrosive risks to mucous membranes upon contact with moisture.

Operational Directive: In the absence of a specific Occupational Exposure Limit (OEL), you must default to Occupational Exposure Band (OEB) 3 or 4 protocols. This guide outlines a self-validating safety system designed to prevent exposure before it occurs.

Hazard Profiling & Mechanism of Action

To select the right PPE, we must understand the "Enemy":

Structural MotifAssociated HazardMechanism of Injury
HCl Salt Form Corrosive / IrritantHydrolysis upon contact with moisture (sweat, tears, lung tissue) releases hydrochloric acid, causing immediate chemical burns or severe irritation.
6-Chloro-Purine Sensitizer / BioactiveNucleophilic aromatic substitution potential. Can alkylate biological macromolecules; high affinity for ATP-binding sites in enzymes.
Azetidine Ring Genotoxic PotentialStrained four-membered nitrogen ring. Metabolic opening can lead to alkylating species.
The PPE Specification Matrix

Engineering controls (fume hoods) are primary. PPE is the final barrier.

Protection ZoneRecommended EquipmentTechnical Justification (The "Why")
Hand Protection Double-Gloving Required 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Extended Cuff, min 5-8 mil)Permeation Defense: Chlorinated heterocycles can permeate thin nitrile. The outer glove protects against gross contamination; the inner glove prevents contact during doffing. The "air gap" between gloves reduces diffusion rates.
Respiratory P100 / N99 / HEPA (If outside containment)Particle Size: Milled salts often contain fines (<10µm) that bypass standard surgical masks. If handling >1g outside a hood, a Powered Air Purifying Respirator (PAPR) is mandatory.
Eye & Face Chemical Goggles (Not Safety Glasses)Acidic Salt Risk: Safety glasses allow air gaps. Airborne dust from HCl salts will dissolve in eye moisture, creating an acidic solution trapped behind the lens. Goggles provide a seal.
Body Tyvek® Lab Coat / Coverall (Disposable, wrist-sealed)Dust Trap Prevention: Cotton coats trap dust in fibers, which can re-aerosolize later or transfer to laundry services. Disposable Tyvek sheds particles and is incinerated after use.
Operational Protocol: The "Self-Validating" Workflow

This protocol is designed so that a failure in one step is caught by the next.

Phase A: Preparation (The Check)
  • Verify Airflow: Check the fume hood monitor. Velocity must be 80–100 fpm .

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Reason: Dry HCl salts are prone to static charge, causing "jumping" of powder.

  • Solvent Staging: Pre-measure solvents. Do not bring bulk solvent bottles into the weighing zone to prevent cross-contamination.

Phase B: Weighing & Transfer (The Action)
  • Don PPE: Follow the order: Shoe covers

    
     Gown 
    
    
    
    Mask
    
    
    Goggles
    
    
    Inner Gloves
    
    
    Outer Gloves.
  • Taring: Tare the weighing boat/vial before opening the source container.

  • Transfer: Use a disposable spatula. Never return excess material to the stock vial (prevents hydrolysis of the stock).

  • Seal: Wipe the threads of the stock vial with a dry Kimwipe before recapping to prevent salt crust formation (which compromises the seal).

Phase C: Decontamination (The Validation)
  • Wet Wipe: Wipe the balance area with a chemically compatible solvent (e.g., MeOH/Water) while still wearing outer gloves.

  • Doffing: Remove outer gloves inside the hood. Inspect inner gloves for visible residue (if yes, the process failed; review technique).

Visualizing the Safety Logic
Diagram 1: Hierarchy of Exposure Control

This decision tree validates whether you are ready to handle the compound.

Hierarchy Start Start: Handling 9-(azetidin-3-yl)-6-chloro-9H-purine HCl Quant Quantity > 100 mg? Start->Quant Hood Is Fume Hood Available? Quant->Hood No GloveBox Requirement: Glove Box / Isolator Quant->GloveBox Yes (High Risk) Hood->GloveBox No Standard Standard Protocol: Fume Hood + Double Nitrile + Goggles Hood->Standard Yes RespCheck Is Dust Generation Likely? Standard->RespCheck Respirator Add N95/P100 Respirator RespCheck->Respirator Yes Proceed Proceed with Weighing RespCheck->Proceed No Respirator->Proceed

Caption: Decision logic for selecting containment vs. PPE based on quantity and dust potential.

Diagram 2: Safe Weighing Workflow

A step-by-step visual guide to the "Phase B" protocol described above.

Workflow Step1 1. Static Neutralization (Ionizer) Step2 2. Tare Vial (Closed) Step1->Step2 Step3 3. Transfer Solid (Disposable Spatula) Step2->Step3 Step4 4. Thread Wipe (Dry Kimwipe) Step3->Step4 Step5 5. Solubilize (Immediate Dissolution) Step4->Step5

Caption: The critical path for weighing hygroscopic HCl salts to minimize airborne dust and hydrolysis.

Emergency Response & Disposal
Spill Cleanup (Solid)
  • Evacuate: If spill is >500mg outside the hood, evacuate the immediate area to allow dust to settle.

  • PPE Upgrade: Wear P100 respirator and double gloves.

  • Containment: Cover spill with a dry absorbent pad (do not wet initially, as this generates acid).

  • Cleanup: Scoop gently. Then, clean surface with weak base (1% Sodium Bicarbonate) to neutralize acidic residue, followed by soap and water.

Disposal (Waste Stream)[1]
  • Classification: Halogenated Organic Solid / Corrosive.

  • Segregation: Do NOT mix with non-halogenated solvents or strong oxidizers.

  • Labeling: "Contains 9-(azetidin-3-yl)-6-chloro-9H-purine HCl. Potent. Corrosive."

  • Method: High-temperature incineration is the only acceptable disposal method for halogenated nitrogen heterocycles to prevent environmental persistence.

References
  • Centers for Disease Control and Prevention (CDC/NIOSH). (2019). Occupational Exposure Banding Process: Guidance for the Evaluation of Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Hazard Communication Standard (29 CFR 1910.1200). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment - Chapter R.8: Characterisation of dose [concentration]-response for human health. Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Azetidine Hydrochloride (Structural Analog Safety Data). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride
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9-(azetidin-3-yl)-6-chloro-9H-purine hydrochloride

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